molecular formula C8H4BrF3O3 B1278458 5-bromo-2-(trifluoromethoxy)benzoic Acid CAS No. 403646-47-9

5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No. B1278458
M. Wt: 285.01 g/mol
InChI Key: KKBZEPNOWXEZSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various starting materials and reagents. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was synthesized using tris(5-bromo-2-methoxyphenyl)bismuth, bromodifluoroacetic acid, and hydrogen peroxide in diethyl ether, yielding the product after recrystallization from a benzene-petroleum ether mixture . Another synthesis approach for a brominated compound used dimethyl terephthalate as a starting material, proceeding through steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods suggest that halogenation, particularly bromination, is a common synthetic step for such compounds.

Molecular Structure Analysis

X-ray diffraction analysis of the synthesized compounds reveals details about their molecular structure. For example, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has a distorted trigonal-bipyramidal coordination with oxygen atoms of carboxylate substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . Similarly, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate also exhibits a trigonal bipyramidal coordination around the bismuth atom . These findings indicate that the presence of bromo and methoxy groups can influence the molecular geometry and coordination of the central atom in such compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-bromo-2-(trifluoromethoxy)benzoic acid, but they do discuss reactions of structurally related compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for organometallic synthesis, indicating that brominated aromatic compounds can serve as precursors for further functionalization . The bromination reactions of benzylidenefluorenes show the influence of substituents on the sites of electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. The yields, bond lengths, and angles provide information about the stability and reactivity of the compounds. For example, the yields of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) and the key intermediate for SGLT2 inhibitors were 80% and 24%, respectively, indicating the efficiency of the synthetic methods . The bond lengths and angles reported in the X-ray diffraction analyses give insights into the electronic distribution and potential reactivity of the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Organofluorine Compounds : 5-Bromo-2-(trifluoromethoxy)benzoic acid is instrumental in the synthesis of organofluorine compounds. Schlosser and Castagnetti (2001) demonstrated the generation of phenyllithium intermediates from bromo-trifluoromethoxybenzene derivatives, which can be further processed to produce various organofluorine compounds. This process highlights the role of 5-bromo-2-(trifluoromethoxy)benzoic acid in the creation of these compounds, which are significant due to their unique chemical properties and applications in materials science, pharmaceuticals, and agrochemicals (Schlosser & Castagnetti, 2001).

Biological and Medicinal Research

  • Larvicidal Activity : In the context of pest control and public health, Santhanalakshmi et al. (2022) synthesized a series of oxadiazole derivatives using 5-bromo-2-(trifluoromethoxy)benzoic acid and evaluated their larvicidal activity against Culex quinquefasciatus mosquitoes. The study's findings suggested the potential utility of these compounds in controlling mosquito populations and managing diseases spread by mosquitoes (Santhanalakshmi et al., 2022).

Industrial and Synthetic Chemistry

  • Industrial Process Scale-Up : Zhang et al. (2022) focused on an industrial-scale synthesis process involving a derivative of benzoic acid closely related to 5-bromo-2-(trifluoromethoxy)benzoic acid. This work is indicative of the broader significance of such compounds in large-scale manufacturing processes, especially in the pharmaceutical industry (Zhang et al., 2022).

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZEPNOWXEZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449364
Record name 5-bromo-2-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(trifluoromethoxy)benzoic Acid

CAS RN

403646-47-9
Record name 5-Bromo-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403646-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethoxy)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
K Santhanalakshmi… - World News of …, 2018 - bibliotekanauki.pl
A new series of 1,3,4-oxadiazole derivatives were prepared from the condensation of acid hydrazide,5-bromo-2-(trifluoromethoxy)benzoic acid in POCl3 by ultrasonic irradiation method…
Number of citations: 2 bibliotekanauki.pl
K Santhanalakshmi, G Thandapani… - … and Systems for …, 2022 - ieeexplore.ieee.org
A new series of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole 4a-4h compounds (aryl = C 6 H 5 , p-ClC 6 H 4 , p-NO 2 C 6 H 4 , C 5 H 4 N, p-OCH 3 C 6 H 4 , p-BrC 6 …
Number of citations: 1 ieeexplore.ieee.org
K Santhanalakshmi, S Kalyanasundharam… - ijasrm.com
A new series of 2-(5-bromo-2-(trifluoromethoxy) phenyl)-5-aryl-1, 3, 4-oxadiazole 4ah (aryl= C6H5, p-ClC6H4, p-NO2C6H5, C5H4N, p-OCH3C6H4, p-BrC6H4, p-OHC6H4, p-…
Number of citations: 0 ijasrm.com
K Santhanalakshmi, N Neelakandeswari… - scholar.archive.org
In the area of heterocyclic chemistry, oxadiazole has made major contributions. An enormous number of oxadiazoles have been synthesized and exposed to biological screening; the …
Number of citations: 0 scholar.archive.org

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